molecular formula C14H13BrN2O4 B14873481 N'-(3-bromo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide

N'-(3-bromo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide

Cat. No.: B14873481
M. Wt: 353.17 g/mol
InChI Key: MUHHMPQABSABBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-bromo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring substituted with a carbohydrazide group and a 3-bromo-4-methoxybenzoyl moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-bromo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide typically involves the following steps:

    Formation of the 3-bromo-4-methoxybenzoyl chloride: This is achieved by reacting 3-bromo-4-methoxybenzoic acid with thionyl chloride under reflux conditions.

    Preparation of the carbohydrazide intermediate: 2-methylfuran-3-carbohydrazide is synthesized by reacting 2-methylfuran-3-carboxylic acid with hydrazine hydrate.

    Coupling reaction: The final step involves the reaction of 3-bromo-4-methoxybenzoyl chloride with 2-methylfuran-3-carbohydrazide in the presence of a base such as triethylamine to yield N’-(3-bromo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-bromo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N’-(3-bromo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-bromo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-methoxybenzoyl)glycinate
  • N-(3-bromo-4-methoxybenzoyl)-beta-alanine
  • N-{3-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-furamide

Uniqueness

N’-(3-bromo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide stands out due to its combination of a furan ring and a carbohydrazide group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13BrN2O4

Molecular Weight

353.17 g/mol

IUPAC Name

N'-(3-bromo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide

InChI

InChI=1S/C14H13BrN2O4/c1-8-10(5-6-21-8)14(19)17-16-13(18)9-3-4-12(20-2)11(15)7-9/h3-7H,1-2H3,(H,16,18)(H,17,19)

InChI Key

MUHHMPQABSABBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NNC(=O)C2=CC(=C(C=C2)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.